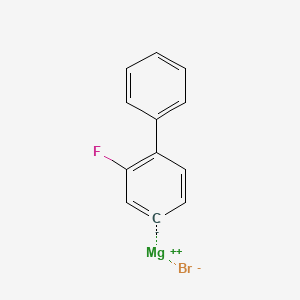

3-Fluoro-4-biphenylmagnesium bromide 0.5 M in Tetrahydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

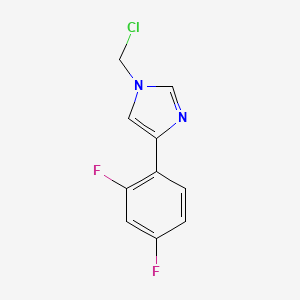

3-Fluoro-4-biphenylmagnesium bromide is a Grignard reagent . It is a solution with a concentration of 0.5 M in Tetrahydrofuran (THF) . The linear formula of this compound is FC6H4MgBr .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-biphenylmagnesium bromide is represented by the linear formula FC6H4MgBr . The molecular weight of this compound is 199.30 .Physical And Chemical Properties Analysis

This compound has a boiling point of 65 °C and a density of 0.936 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Fluoride Sensing

3-Fluoro-4-biphenylmagnesium bromide is used in synthesizing NIR region fluoride sensors. These sensors exhibit a specific, rapid colorimetric and ‘turn-off’ fluorescence response for fluoride ions in solution and in living cells (Zou et al., 2014).

Cross-Coupling Reactions

This compound is involved in nickel-catalyzed cross-coupling reactions with fluoroazines and fluorodiazines. These reactions are efficient in forming new chemical bonds, essential for creating various complex molecules (Mongin et al., 2002).

Synthesis of Nucleosides

It plays a role in synthesizing 3'-fluoro-2',3'-dideoxy-2',3'-didehydro-4'-ethynyl D- and L-furanosyl nucleosides, which are potential compounds for anti-HIV activities (Chen et al., 2004).

Molecular Structure Studies

The compound is used in the study of molecular structures, such as in the synthesis of hexabiphenyldiplumbane and tri(trisbiphenylplumbyl)plumbate, providing insights into variations of bond distances and angles (Wang et al., 2004).

Fluorescence Turn-On Sensing

It assists in synthesizing derivatives for the fluorescence turn-on sensing of fluoride ions in water, demonstrating its application in detecting specific ions in environmental samples (Hirai et al., 2016).

Electronic Property Tuning

This compound is significant in tuning the electronic properties of conjugated polythiophenes, contributing to advancements in materials science, especially in electronics and photonics (Gohier et al., 2013).

Carbon−Fluorine Bond Formation

3-Fluoro-4-biphenylmagnesium bromide is pivotal in the study of Carbon−Fluorine bond formation, a crucial aspect in organic synthesis and pharmaceutical chemistry (Barthazy et al., 1999).

Coordinated Fluoride Studies

It aids in understanding the coordination of fluoride in various metal complexes, which is important in catalysis and material science (Horn et al., 1984).

Safety and Hazards

Propriétés

IUPAC Name |

magnesium;1-fluoro-2-phenylbenzene-5-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F.BrH.Mg/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-4,6-9H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNDOBDYZJXTMX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=[C-]C=C2)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-biphenylmagnesium bromide 0.5 M in Tetrahydrofuran | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B2469265.png)

![1-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2469268.png)

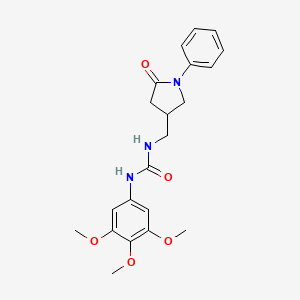

![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2469270.png)

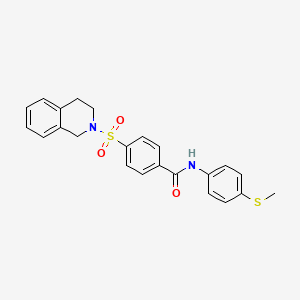

![3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469273.png)

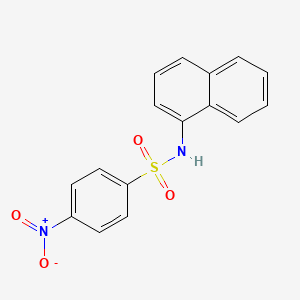

![2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2469283.png)

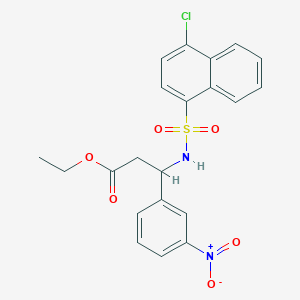

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2469284.png)